(R,S)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis
(R,S)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Anatabine is a pyridine (B92270) alkaloid naturally occurring as a minor component in various plants of the Solanaceae family, including tobacco, tomatoes, eggplants, and peppers.[1][2][3] While typically present in lower concentrations compared to nicotine (B1678760) in most tobacco varieties, its accumulation can be significantly influenced by genetic and environmental factors.[1][4] This technical guide provides a comprehensive overview of the natural sources of (R,S)-anatabine, its unique biosynthetic pathway, and detailed experimental protocols for its study.
Natural Sources and Quantitative Analysis
Anatabine (B1667383) is a constituent of the alkaloid profile in many Solanaceae species. In commercial tobacco (Nicotiana tabacum), alkaloids typically constitute 2-4% of the total dry weight of the leaves.[5][6] Nicotine is the most abundant, accounting for approximately 90% of the total alkaloids, while anatabine, along with nornicotine (B190312) and anabasine, comprises the majority of the remaining fraction.[5][6][7] The concentration of anatabine can be dramatically increased in genetically modified tobacco plants where the nicotine biosynthesis pathway is suppressed.[1][4]
Table 1: Concentration of Anatabine in Various Sources
| Plant Source | Condition | Tissue | Anatabine Concentration (µg/g Dry Weight) | Percentage of Total Alkaloids |
| Nicotiana tabacum (various varieties) | Wild Type | Leaf | 287 - 1699 | ~10% of remaining alkaloids |
| Nicotiana tabacum (TN90 cultivar) | PMT-suppressed transgenic lines | Leaf | 1814 ± 87 | 90.30% |
| Nicotiana tabacum (TN90 cultivar) | Wild Type (Control for PMT lines) | Leaf | Significantly lower than PMT-suppressed | Minor component |
| Nicotiana tabacum | MPO-suppressed transgenic lines | Leaf | ~1.6-fold increase over wild type | Increased proportion |
| Jasmonate-Elicited Nicotiana tabacum BY-2 Cells | Cell Culture | Cells | - | 83% |
| Nicotiana tabacum Hairy Roots | Cell Culture | Roots | - | 1% |
Biosynthesis of (R,S)-Anatabine
The biosynthesis of anatabine is distinct from that of nicotine, although they share the common precursor, nicotinic acid.[1] Unlike nicotine, which incorporates a pyrrolidine (B122466) ring derived from ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[1][5][8]
The proposed biosynthetic pathway is initiated by the reduction of nicotinic acid. A key enzyme in this initial step is an isoflavone (B191592) reductase-like enzyme known as A622, which converts nicotinic acid to 3,6-dihydronicotinic acid.[1][5] Subsequent steps are thought to involve the decarboxylation of 3,6-dihydronicotinic acid to form 1,2-dihydropyridine and 2,5-dihydropyridine (B1254413) intermediates.[5][8] While the specific enzymes for these conversions have not been fully elucidated, radiolabeling and biomimetic studies support this pathway.[5][8] These dihydropyridine (B1217469) intermediates are then believed to dimerize to form 3,6-dihydroanatabine, which is subsequently hydrogenated to yield the final anatabine molecule.[1][5][8]
The biosynthesis of anatabine is closely linked to the nicotine pathway through the competition for nicotinic acid.[1] In tobacco, the synthesis of the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine precursor for nicotine, is catalyzed by the enzymes putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO).[4][9] When the expression or activity of PMT or MPO is suppressed, the availability of the N-methyl-Δ¹-pyrrolinium cation becomes limited.[1][4] This leads to an accumulation of nicotinic acid-derived intermediates, which are then shunted into the anatabine biosynthesis pathway, resulting in a significant increase in anatabine levels.[1][10]
Figure 1: Proposed biosynthetic pathway of (R,S)-Anatabine from nicotinic acid.
Experimental Protocols
Extraction and Quantification of Anatabine from Plant Material
This protocol outlines a general procedure for the extraction and analysis of anatabine from plant tissues.
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Sample Preparation:
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Harvest fresh plant tissue (e.g., leaves).
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Lyophilize (freeze-dry) the tissue to a constant weight.
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Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.
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-
Extraction:
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Weigh a precise amount of the powdered tissue (e.g., 100 mg).
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Add an acidic extraction solution (e.g., 0.1 M HCl) in a known volume (e.g., 10 mL).
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Vortex the mixture thoroughly and sonicate for 30 minutes.
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Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes.
-
Carefully collect the supernatant.
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-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
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Condition a C18 SPE cartridge with methanol (B129727) followed by the acidic extraction solution.
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Load the supernatant onto the cartridge.
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Wash the cartridge with a weak acidic solution to remove interfering compounds.
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Elute the alkaloids with a suitable solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in a known volume of the initial mobile phase for analysis.
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-
Quantification by LC-MS/MS:
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for anatabine and an internal standard (e.g., d4-anatabine).
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Quantification: Create a calibration curve using certified standards of (R,S)-anatabine. The concentration of anatabine in the sample is determined by comparing its peak area to the calibration curve.
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Figure 2: General experimental workflow for the extraction and quantification of anatabine.
Conclusion
(R,S)-Anatabine, while a minor alkaloid in many common plants, represents a fascinating area of study in plant biochemistry and natural product chemistry. Its unique biosynthetic pathway, which is distinct from that of nicotine, offers opportunities for metabolic engineering to enhance its production. The methodologies outlined in this guide provide a foundation for researchers to accurately quantify anatabine in various natural sources and to further investigate its biosynthesis and potential biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anatabine - Wikipedia [en.wikipedia.org]
- 7. Variations of Alkaloid Accumulation and Gene Transcription in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antisense-mediated down-regulation of putrescine N-methyltransferase activity in transgenic Nicotiana tabacum L. can lead to elevated levels of anatabine at the expense of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
